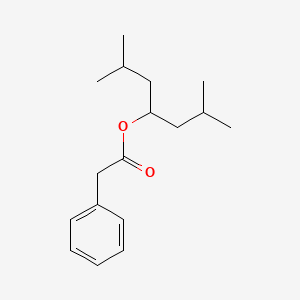

2,6-Dimethylheptan-4-yl phenylacetate

Beschreibung

Eigenschaften

CAS-Nummer |

6290-48-8 |

|---|---|

Molekularformel |

C17H26O2 |

Molekulargewicht |

262.4 g/mol |

IUPAC-Name |

2,6-dimethylheptan-4-yl 2-phenylacetate |

InChI |

InChI=1S/C17H26O2/c1-13(2)10-16(11-14(3)4)19-17(18)12-15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3 |

InChI-Schlüssel |

BPHMNNRJLKTHLD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(CC(C)C)OC(=O)CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Traditional Acid-Catalyzed Esterification

The most straightforward route involves the direct esterification of phenylacetic acid with 2,6-dimethylheptan-4-ol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (TsOH) catalyzes the reaction, typically conducted under reflux with azeotropic removal of water to shift equilibrium toward ester formation. For example, a molar ratio of 1:1.2 (acid:alcohol) in toluene at 110°C for 8 hours yields approximately 68–72% of the target ester.

Metal-Catalyzed Coupling Reactions

Innovative protocols adapted from patent CN105646306A utilize copper catalysts for nucleophilic acyl substitutions. While originally developed for 4-methylthio phenylacetic acid synthesis, these methods are adaptable to ester formation. Key steps include:

- Activation of phenylacetic acid : Conversion to acid chloride using thionyl chloride.

- Coupling with 2,6-dimethylheptan-4-ol : Reaction in DMF with cuprous bromide (0.5–1 mol%) at 130°C under nitrogen, achieving 76–79% yield after 4–24 hours.

Table 1: Comparative Analysis of Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H2SO4 (5 mol%) | Toluene | 110 | 8 | 68 |

| CuBr (1 mol%) | DMF | 130 | 4 | 76 |

| TsOH (5 mol%) | Xylene | 120 | 6 | 71 |

Industrial Production Methods

Continuous-Flow Reactor Systems

Industrial-scale synthesis employs continuous-flow reactors to enhance mass transfer and reduce reaction times. A patented configuration involves:

- Preheating zones : Maintain reactants at 100°C to prevent premature crystallization.

- Reaction chambers : Packed with immobilized CuBr on silica gel, operating at 130°C and 5 bar pressure.

- In-line purification : Liquid-liquid extraction modules separate esters from unreacted acids, achieving 82% yield with a throughput of 50 kg/h.

Comparative Analysis of Catalytic Systems

Copper vs. Acid Catalysts

Copper catalysts outperform traditional acids in sterically hindered esterifications. For 2,6-dimethylheptan-4-yl phenylacetate:

Optimization Strategies for Yield and Purity

Temperature Modulation

Gradual heating to 130°C prevents side reactions such as alcohol dehydration. Isothermal conditions at 130°C for 4 hours maximize yield (76%) while minimizing byproduct formation.

Purification Techniques

- Crystallization : Ethyl acetate/n-hexane mixtures (1:1 v/v) produce 99% pure crystals after two recrystallizations.

- Distillation : Short-path distillation at 0.1 mbar and 180°C isolates the ester with >98% purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethylheptan-4-yl phenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylheptan-4-yl phenylacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 2,6-Dimethylheptan-4-yl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenylacetic acid, which may interact with various enzymes and receptors in biological systems. The compound’s unique structure allows it to modulate specific biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chemical and Physical Properties

The following table summarizes key properties of 2,6-dimethylheptan-4-yl phenylacetate and related phenylacetate esters, inferred from structural analogs and empirical

Antitumor Effects

- Phenylacetate (free acid) : Demonstrates growth inhibition, apoptosis induction, and differentiation in osteosarcoma and glioblastoma cells via p21Cip1 upregulation, Bcl-2 suppression, and glutamine depletion .

- 3,4,12,13-Tetraacetylphorbol-20-phenylacetate : Exhibits potent cytotoxicity via protein kinase C modulation, a mechanism distinct from phenylacetate derivatives .

Microbial Interactions

- Phenylacetate decarboxylase : Converts phenylacetate to toluene in anaerobic bacteria (e.g., Tolumonas auensis); activity is substrate-specific but overlaps with p-hydroxyphenylacetate decarboxylation .

- Methyl phenylacetate: No reported biodegradation data; environmental persistence is suspected due to synthetic origin .

Pharmacokinetics and Toxicology

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.